molecular formula C14H18Cl3N3OS B15045555 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide

2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B15045555
M. Wt: 382.7 g/mol
InChI Key: QUCOBWSKOYNHHV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H18Cl3N3OS

Molecular Weight

382.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H18Cl3N3OS/c1-8(2)11(21)19-12(14(15,16)17)20-13(22)18-10-7-5-4-6-9(10)3/h4-8,12H,1-3H3,(H,19,21)(H2,18,20,22)

InChI Key

QUCOBWSKOYNHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2-methylphenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the N-substituted propanamide class, characterized by a carboxamide group and diverse substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-methylpropanamide, trichloroethyl, 2-methylphenyl-carbamothioyl C₁₈H₂₂Cl₃N₅O₂S 478.83
2-methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)propanamide Pyrazolyl ring (1,5-dimethyl-3-oxo), phenyl group C₁₈H₂₂Cl₃N₅O₂S 478.82
2-(2-methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide Acetamide backbone, 2,4,5-trichlorophenyl-carbamothioyl C₁₆H₁₄Cl₃N₂OS 388.72
2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide Diphenylacetamide, 4-chlorophenyl-carbamothioyl C₂₃H₂₀Cl₄N₂OS 526.28
3-chloro-N-ethyl-N-(2-methylphenyl)propanamide Ethyl group, 3-chloro substituent C₁₂H₁₆ClNO 241.72
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide Pyridinylmethyl group C₁₁H₁₄Cl₃N₃O 310.61

Key Structural Differences and Implications

(a) Backbone Variability :
  • The propanamide backbone in the target compound contrasts with acetamide analogs (e.g., ).
  • Diphenylacetamide derivatives (e.g., ) introduce steric bulk, which may reduce metabolic clearance but improve target binding specificity.
(b) Substituent Effects :
  • Trichloroethyl Group : Present in the target compound and , this group enhances electrophilicity and may confer pesticidal or antimicrobial activity .
  • Carbamothioyl Linkage : The thiourea bridge (N–C(=S)–N) in the target compound and analogs (e.g., ) facilitates hydrogen bonding with biological targets, as seen in crystal structures of related benzamide derivatives .
  • Aromatic Substituents :
    • 2-methylphenyl (target compound) vs. 4-chlorophenyl () vs. pyridinyl ():
  • Electron-donating methyl groups (target) may stabilize π-π stacking interactions.
  • Electron-withdrawing chloro or heteroaromatic groups (e.g., pyridine in ) modulate solubility and electronic properties.

Functional and Application Insights

(a) Pesticidal Activity :
  • Chloroacetamide derivatives (e.g., ) are widely used as herbicides.
  • Thiourea-linked analogs (e.g., ) have demonstrated activity against plant pathogens in computational docking studies using AutoDock Vina .
(b) Pharmacological Potential :
  • Carbamothioyl-thiourea moieties in related compounds exhibit antiviral and anticancer properties due to their ability to chelate metal ions or inhibit enzymes .

Notes and Limitations

Toxicological Data: Limited toxicological information is available for the target compound. Analogous compounds (e.g., ) lack thorough safety profiles, necessitating caution in handling.

Computational Modeling : Tools like UCSF Chimera and AutoDock Vina are critical for predicting binding modes and optimizing substituent interactions.

Synthetic Challenges : The trichloroethyl and carbamothioyl groups require specialized reagents (e.g., thiophosgene derivatives), complicating large-scale synthesis .

Biological Activity

The compound 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic derivative notable for its complex structure and potential biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H28Cl3N3OSC_{19}H_{28}Cl_3N_3OS, with a molecular weight of 426.8 g/mol. Its structure features a trichloroethyl group, a methylphenyl carbamothioyl moiety, and an amide functional group, which contribute to its unique biological properties.

Property Value
Molecular FormulaC19H28Cl3N3OSC_{19}H_{28}Cl_3N_3OS
Molecular Weight426.8 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thioamide derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trichloro group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against microbial pathogens.
  • Anticancer Properties : Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thioamide derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
    Pathogen MIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Cytotoxicity Against Cancer Cells :
    In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that similar compounds induced significant cell death at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.
    Cell Line IC50 (µM)
    MCF-712
    HeLa15

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thioamide derivatives, emphasizing their potential as therapeutic agents. A notable finding includes:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances anticancer activity by stabilizing the reactive species generated during metabolism.

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